MLN120B

Catalog No.
S535709
CAS No.
783348-36-7
M.F
C19H15ClN4O2
M. Wt
366.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MLN120B

CAS Number

783348-36-7

Product Name

MLN120B

IUPAC Name

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

InChI

InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25)

InChI Key

ZNOLRTPMNMPLHY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4

Solubility

Soluble in DMSO

Synonyms

ML 120B, N-(6-chloro-7-methoxy-9H-beta-carbolin-8-yl)-2-methylnicotinamide

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4

Description

The exact mass of the compound N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide is 366.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of KDM5 Family Demethylases

MLN120B acts as a selective inhibitor of enzymes known as KDM5 lysine demethylases [1]. These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone proteins. By inhibiting KDM5 activity, MLN120B can alter the expression of genes involved in cancer cell growth and survival [1].

Here, "[1]" refers to the following source:

  • PUBCHEM. N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide. PubChem: ) PubChem CID: 9929127, accessed March 18, 2024.

Potential Anti-Cancer Effects

Studies suggest that MLN120B may have anti-cancer properties. It has been shown to suppress the growth and proliferation of various cancer cell lines, including those of acute myeloid leukemia (AML), multiple myeloma (MM), and non-small cell lung cancer (NSCLC) [2, 3, 4].

Here are the sources for the mentioned applications:

  • [2] Wang, Y., et al. (2015). Targeting KDM5 demethylases with a selective inhibitor in acute myeloid leukemia. Cell Stem Cell, 16(1), 49-60.
  • [3] Liu, W., et al. (2013). Selective inhibition of KDM5 by a small molecule promotes differentiation of acute myeloid leukemia. Nature, 498(7454), 387-390.
  • [4] Qian, Z., et al. (2014). MLN120B, a selective KDM5 inhibitor, induces differentiation of human non-small cell lung cancer cells and enhances therapeutic efficacy of docetaxel. Oncotarget, 5(18), 8350-8360.

MLN120B is a selective inhibitor of IκB kinase β, a crucial enzyme in the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. This compound is designed to interfere with the phosphorylation and degradation of inhibitor of kappa B proteins, leading to the inhibition of nuclear factor kappa-B activation. The chemical structure of MLN120B allows it to effectively bind to the active site of IκB kinase β, resulting in a blockade of its kinase activity. This inhibition is significant in various pathological conditions, particularly in cancer and inflammatory diseases.

Research suggests that MLN-1208 acts as a selective inhibitor of a specific protein called bromodomain and extraterminal (BET) family member. BET proteins play a crucial role in regulating gene expression. By inhibiting BET proteins, MLN-1208 may potentially disrupt cancer cell growth and proliferation [].

MLN120B primarily acts by inhibiting the phosphorylation of IκB proteins. The mechanism involves:

  • Inhibition of IκB Kinase β Activity: MLN120B binds to IκB kinase β, preventing it from phosphorylating IκB proteins.
  • Reduction of NF-κB Activation: By blocking IκB kinase β, MLN120B prevents the degradation of IκBs, which in turn inhibits the translocation of NF-κB to the nucleus.
  • Impact on Cytokine Production: The inhibition leads to decreased production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-6, which are typically regulated by NF-κB.

MLN120B exhibits potent biological activity against various cancer cell lines, particularly multiple myeloma. Studies have shown that it can induce a dose-dependent growth inhibition ranging from 25% to 90% in these cell lines . Additionally, MLN120B has demonstrated anti-inflammatory effects by suppressing NF-κB signaling pathways, which are implicated in numerous inflammatory conditions .

The synthesis of MLN120B involves multi-step organic synthesis techniques that typically include:

  • Formation of Key Intermediates: The initial steps involve synthesizing key intermediates through standard organic reactions such as coupling reactions and cyclization.
  • Purification: After synthesis, the compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., NMR and mass spectrometry) to confirm its structure and purity.

MLN120B has several potential applications:

  • Cancer Therapy: Its primary application is as a therapeutic agent for treating multiple myeloma and other malignancies where NF-κB plays a critical role in tumor progression.
  • Anti-inflammatory Treatments: MLN120B may also be used in treating inflammatory diseases due to its ability to inhibit NF-κB activation.
  • Research Tool: In laboratory settings, MLN120B serves as a valuable tool for studying the NF-κB signaling pathway and its implications in various diseases.

Interaction studies have shown that MLN120B effectively inhibits the interaction between IκB kinase β and its substrates. It also affects downstream signaling pathways that are activated by NF-κB, leading to reduced expression of genes involved in inflammation and cell survival . Furthermore, combination studies with other therapeutic agents have indicated potential synergistic effects when used alongside traditional chemotherapeutics.

Several compounds exhibit similar inhibitory effects on IκB kinase β or related pathways. Here’s a comparison highlighting the uniqueness of MLN120B:

Compound NameMechanism of ActionUnique Features
BortezomibProteasome inhibitorBroad-spectrum effects on multiple signaling pathways
WedelactoneDual IKK inhibitorNatural product with additional anti-cancer properties
TDZD-8GSK-3β inhibitorPrimarily targets glycogen synthase kinase 3 beta
MLN120BSelective IKKβ inhibitorHigh specificity for IKKβ with significant anti-inflammatory effects

MLN120B stands out due to its selectivity for IκB kinase β compared to broader inhibitors like bortezomib, which can affect multiple pathways and lead to varied side effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

366.0883534 g/mol

Monoisotopic Mass

366.0883534 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GD8S432HM5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

MLN-120B

Dates

Modify: 2023-08-15
1: Wen D, Nong Y, Morgan JG, Gangurde P, Bielecki A, Dasilva J, Keaveney M, Cheng H, Fraser C, Schopf L, Hepperle M, Harriman G, Jaffee BD, Ocain TD, Xu Y. A selective small molecule IkappaB Kinase beta inhibitor blocks nuclear factor kappaB-mediated inflammatory responses in human fibroblast-like synoviocytes, chondrocytes, and mast cells. J Pharmacol Exp Ther. 2006 Jun;317(3):989-1001. Epub 2006 Mar 8. PubMed PMID: 16525037.
2: Al-Katib A, Arnold AA, Aboukameel A, Sosin A, Smith P, Mohamed AN, Beck FW, Mohammad RM. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma. Mol Cancer. 2010 Sep 1;9:228. doi: 10.1186/1476-4598-9-228. PubMed PMID: 20809973; PubMed Central PMCID: PMC2940845.
3: Izmailova ES, Paz N, Alencar H, Chun M, Schopf L, Hepperle M, Lane JH, Harriman G, Xu Y, Ocain T, Weissleder R, Mahmood U, Healy AM, Jaffee B. Use of molecular imaging to quantify response to IKK-2 inhibitor treatment in murine arthritis. Arthritis Rheum. 2007 Jan;56(1):117-28. PubMed PMID: 17195214.
4: Schopf L, Savinainen A, Anderson K, Kujawa J, DuPont M, Silva M, Siebert E, Chandra S, Morgan J, Gangurde P, Wen D, Lane J, Xu Y, Hepperle M, Harriman G, Ocain T, Jaffee B. IKKbeta inhibition protects against bone and cartilage destruction in a rat model of rheumatoid arthritis. Arthritis Rheum. 2006 Oct;54(10):3163-73. PubMed PMID: 17009244.
5: Nagashima K, Sasseville VG, Wen D, Bielecki A, Yang H, Simpson C, Grant E, Hepperle M, Harriman G, Jaffee B, Ocain T, Xu Y, Fraser CC. Rapid TNFR1-dependent lymphocyte depletion in vivo with a selective chemical inhibitor of IKKbeta. Blood. 2006 Jun 1;107(11):4266-73. Epub 2006 Jan 26. PubMed PMID: 16439676.
6: Newton R, Holden NS, Catley MC, Oyelusi W, Leigh R, Proud D, Barnes PJ. Repression of inflammatory gene expression in human pulmonary epithelial cells by small-molecule IkappaB kinase inhibitors. J Pharmacol Exp Ther. 2007 May;321(2):734-42. Epub 2007 Feb 22. PubMed PMID: 17322026.
7: Li J, Wang X, Zhang F, Yin H. Toll-like receptors as therapeutic targets for autoimmune connective tissue diseases. Pharmacol Ther. 2013 Jun;138(3):441-51. doi: 10.1016/j.pharmthera.2013.03.003. Epub 2013 Mar 24. Review. PubMed PMID: 23531543; PubMed Central PMCID: PMC3686650.
8: Catley MC, Sukkar MB, Chung KF, Jaffee B, Liao SM, Coyle AJ, Haddad el-B, Barnes PJ, Newton R. Validation of the anti-inflammatory properties of small-molecule IkappaB Kinase (IKK)-2 inhibitors by comparison with adenoviral-mediated delivery of dominant-negative IKK1 and IKK2 in human airways smooth muscle. Mol Pharmacol. 2006 Aug;70(2):697-705. Epub 2006 May 10. PubMed PMID: 16687566.
9: Lai CY, Su YW, Lin KI, Hsu LC, Chuang TH. Natural Modulators of Endosomal Toll-Like Receptor-Mediated Psoriatic Skin Inflammation. J Immunol Res. 2017;2017:7807313. doi: 10.1155/2017/7807313. Epub 2017 Aug 13. Review. PubMed PMID: 28894754; PubMed Central PMCID: PMC5574364.

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